molecular formula C13H21NO4 B1430150 Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1363380-75-9

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B1430150
M. Wt: 255.31 g/mol
InChI Key: ZKYRFBYZYPHCPA-UHFFFAOYSA-N
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Description

“Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical compound with the CAS Number: 1363380-75-9 . Its IUPAC name is 3-(tert-butyl) 6-methyl 3-azabicyclo [3.1.1]heptane-3,6-dicarboxylate .


Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes, which includes “Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate”, has been developed by reducing spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .


Molecular Structure Analysis

The molecular weight of “Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate” is 255.31 . Its InChI code is 1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3 .


Chemical Reactions Analysis

The core of “Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

“Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate” is an oil at room temperature . It should be stored in a refrigerator .

Safety And Hazards

“Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

The development of a general approach to 3-azabicyclo-[3.1.1]heptanes, including “Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate”, by reducing spirocyclic oxetanyl nitriles is a significant advancement . This opens up new possibilities for the synthesis of other similar compounds and their potential applications in various fields, including pharmaceuticals .

properties

IUPAC Name

3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRFBYZYPHCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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